5-Bromo-3-chloropyridin-2-amine chemical properties
5-Bromo-3-chloropyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-5-chloropyridin-2-amine
Introduction
3-Bromo-5-chloropyridin-2-amine (CAS No. 26163-03-1) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique arrangement of an amino group and two different halogen atoms on a pyridine core makes it a versatile and valuable synthetic intermediate.[1] The differential reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, providing a powerful tool for building complex molecular architectures essential in drug discovery and development.[1][2]
This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-Bromo-5-chloropyridin-2-amine. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and role in advanced chemical synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. 3-Bromo-5-chloropyridin-2-amine is most commonly referred to by its CAS number, 26163-03-1, to avoid ambiguity with its isomers.
Diagram: Chemical Structure of 3-Bromo-5-chloropyridin-2-amine
Caption: IUPAC Name: 3-Bromo-5-chloropyridin-2-amine
The core physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-chloropyridin-2-amine | [3] |
| Synonyms | 2-Amino-3-bromo-5-chloropyridine | [1][3][4] |
| CAS Number | 26163-03-1 | [1][3][4] |
| Molecular Formula | C₅H₄BrClN₂ | [1][3][4] |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Off-white to grey to yellow crystalline powder | [1] |
| Melting Point | 80-83 °C | [1][4] |
| Boiling Point | 256.2 °C at 760 mmHg | [4] |
| Purity | ≥99% (HPLC) is commercially available | [1] |
Spectroscopic Characterization
Unambiguous characterization is critical for confirming the identity and purity of starting materials. Standard spectroscopic techniques are employed for 3-Bromo-5-chloropyridin-2-amine.
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Mass Spectrometry (MS): GC-MS data confirms the molecular weight, with the mass spectrum showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[3]
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Infrared (IR) Spectroscopy: The FTIR spectrum displays characteristic peaks corresponding to N-H stretching of the primary amine, C-N stretching, and vibrations associated with the substituted pyridine ring.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the pyridine ring. The two aromatic protons will appear as distinct signals in the ¹H NMR spectrum, and the five carbon atoms of the pyridine ring will be resolved in the ¹³C NMR spectrum.
Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-5-chloropyridin-2-amine stems from the differential reactivity of its functional groups. Understanding this hierarchy is key to designing successful synthetic strategies.
Chemoselectivity in Cross-Coupling Reactions
The primary utility of this molecule is as a scaffold in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond reactivity in such reactions generally follows the order C-I > C-Br > C-Cl.[2] This principle is the cornerstone of its synthetic application, allowing for selective functionalization at the C3 position (bromo) while leaving the C5 position (chloro) intact for subsequent transformations.
This chemoselectivity enables a modular approach to synthesis. Milder reaction conditions can be employed to target the C-Br bond, followed by more forcing conditions or different catalyst systems to react the C-Cl bond.[2]
Diagram: Reactivity Hierarchy for Cross-Coupling
Caption: Selective functionalization pathway.
The Role of the 2-Amino Group
The 2-amino group is not merely a spectator. Its proximity to the C3-bromo position can influence the outcome of cross-coupling reactions. The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially forming a chelate that can either inhibit or, with the right ligand, facilitate the reaction.[5] This interaction presents a challenge that must be managed through careful selection of ligands and reaction conditions. Modern bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and specific bases like LiHMDS have been shown to be effective in overcoming the challenges associated with the unprotected amino group in related systems.[5]
Alternatively, the amino group can be protected, for instance as an acetamide, to prevent its interference and then deprotected later in the synthetic sequence.[6]
Key Synthetic Applications and Protocols
This compound is a crucial building block for biologically active molecules, particularly in the development of anti-cancer and anti-inflammatory drugs, as well as agrochemicals.[1][7]
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following is a generalized, self-validating protocol for the selective coupling at the C3-bromo position.
Objective: To couple an arylboronic acid with 3-Bromo-5-chloropyridin-2-amine.
Methodology:
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Vessel Preparation: A Schlenk flask or reaction vial is charged with 3-Bromo-5-chloropyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
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Reagent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol %) and ligand (if required) are added under a positive pressure of inert gas. Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene) is then added via syringe.[2][6]
-
Reaction: The mixture is heated with vigorous stirring to 80–100 °C.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until consumption of the starting material is observed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 3-aryl-5-chloropyridin-2-amine product.
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. The protocol requires careful selection of the catalyst, ligand, and a strong, non-nucleophilic base.
Objective: To couple a primary or secondary amine at the C3-bromo position.
Methodology:
-
Vessel Preparation & Inerting: Follow steps 1 and 2 from the Suzuki protocol, charging the vessel with 3-Bromo-5-chloropyridin-2-amine (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1–3 mol %), a suitable bulky biarylphosphine ligand (e.g., BrettPhos, Xantphos), and a strong base (e.g., NaOtBu, LiHMDS, K₃PO₄).[2][5]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, THF, or 1,4-dioxane) followed by the amine coupling partner (1.1–1.3 equiv.).
-
Reaction & Monitoring: Heat the reaction to 80–110 °C and monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 6 and 7 from the Suzuki protocol to isolate the desired N³-substituted-5-chloro-2,3-diaminopyridine product.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 3-Bromo-5-chloropyridin-2-amine is classified as a hazardous substance.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[9][11] Wash hands and any exposed skin thoroughly after handling.[11]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[9][11] Keep the container tightly closed. Some suppliers recommend storage at 0-8 °C.[1]
Conclusion
3-Bromo-5-chloropyridin-2-amine is a strategically important synthetic intermediate whose value lies in the predictable and selective reactivity of its two distinct carbon-halogen bonds. This feature allows for the controlled, stepwise introduction of molecular complexity, making it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its reactivity profile, combined with modern cross-coupling methodologies and stringent safety practices, enables researchers to leverage this versatile building block to its full potential in the pursuit of novel and impactful chemical entities.
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PubChem. 3-Amino-2-bromo-5-chloropyridine. [Link]
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Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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D'Meza, R. C., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 14(10), 2548–2551. [Link]
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3-Amino-5-aryl-2-chloropyridine

